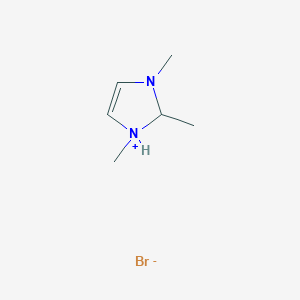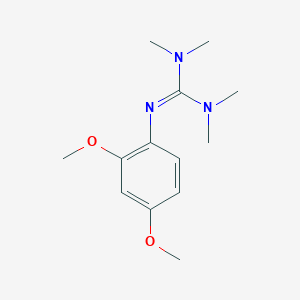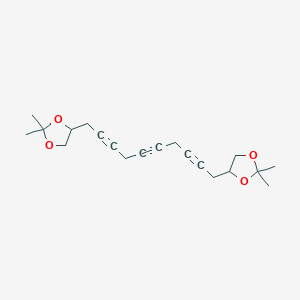
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups and a bromide ion, making it a quaternary ammonium salt. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be achieved through several methods. One common approach involves the alkylation of imidazole with methylating agents such as methyl iodide or methyl bromide under basic conditions. The reaction typically proceeds in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis .
Analyse Des Réactions Chimiques
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride, hydroxide, or acetate, under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for quaternary ammonium salts.
Complex Formation: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., sodium acetate), and oxidizing agents (e.g., hydrogen peroxide) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The positively charged imidazolium ion can interact with negatively charged sites on enzymes or other biomolecules, affecting their function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazole derivatives, such as:
1,3-Dimethylimidazolium chloride: Similar structure but with two methyl groups and a chloride ion.
1,2-Dimethylimidazole: Lacks the quaternary ammonium structure, making it less reactive in certain applications.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains bulkier substituents, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific methylation pattern and the presence of a bromide ion, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
121091-32-5 |
|---|---|
Formule moléculaire |
C6H13BrN2 |
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
1,2,3-trimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-6-7(2)4-5-8(6)3;/h4-6H,1-3H3;1H |
Clé InChI |
NVYVNNOXVHTKDK-UHFFFAOYSA-N |
SMILES canonique |
CC1[NH+](C=CN1C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)




![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)

